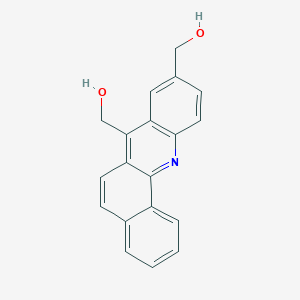![molecular formula C19H17NO2 B061656 [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone CAS No. 187964-71-2](/img/structure/B61656.png)
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone, also known as DPF, is a synthetic organic compound that has been widely used in scientific research. DPF belongs to the family of furan derivatives and has a molecular formula of C20H19NO2. The compound has a yellowish color and is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mecanismo De Acción
The mechanism of action of [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone is not fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion. The complex formation results in a change in the fluorescence properties of [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone, which can be used to detect the presence of the metal ion.
Efectos Bioquímicos Y Fisiológicos
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone has been shown to have low toxicity in vitro and in vivo, making it a suitable candidate for use in scientific research. However, the compound has not been extensively studied for its biochemical and physiological effects, and further research is needed to fully understand its potential applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone is its high sensitivity and selectivity for metal ions, which makes it a valuable tool for the detection of these ions in biological and environmental samples. However, the compound has some limitations, including its relatively low solubility in water and its tendency to form aggregates in solution, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for research on [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone, including the development of new synthesis methods to improve the yield and purity of the compound, the study of its potential as a photosensitizer in photodynamic therapy, and the investigation of its potential as a molecular switch in organic electronics. In addition, further research is needed to fully understand the biochemical and physiological effects of [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone and its potential applications in biomedical research.
Métodos De Síntesis
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone can be synthesized through a multistep process that involves the reaction of 2-acetylphenol with phenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with dimethylformamide dimethyl acetal to form the final product, [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone. The synthesis of [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone has been well-documented in the scientific literature, and several modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. The compound has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. In addition, [2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone has been studied for its potential as a molecular switch in organic electronics and as a ligand in coordination chemistry.
Propiedades
Número CAS |
187964-71-2 |
|---|---|
Nombre del producto |
[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone |
Fórmula molecular |
C19H17NO2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
[2-(dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone |
InChI |
InChI=1S/C19H17NO2/c1-20(2)19-16(18(21)15-11-7-4-8-12-15)13-17(22-19)14-9-5-3-6-10-14/h3-13H,1-2H3 |
Clave InChI |
WNNCRMAFOLQLBP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
CN(C)C1=C(C=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Sinónimos |
Methanone, [2-(dimethylamino)-5-phenyl-3-furanyl]phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



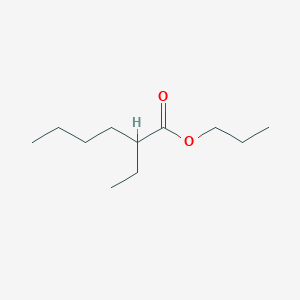
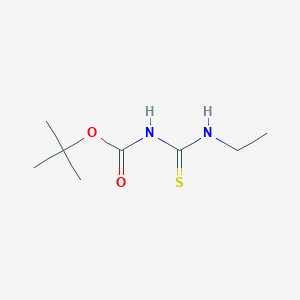
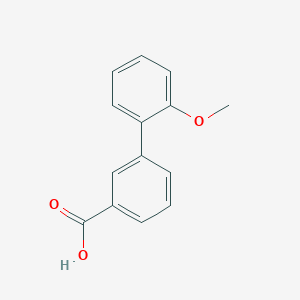
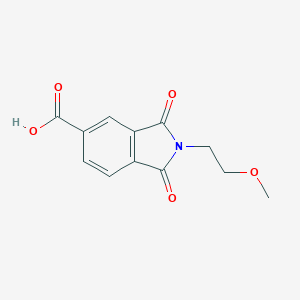
![9-[2-(2,5-Dimethylpyrrol-1-yl)phenyl]-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B61585.png)
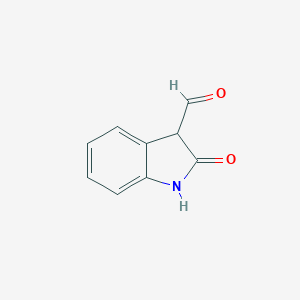
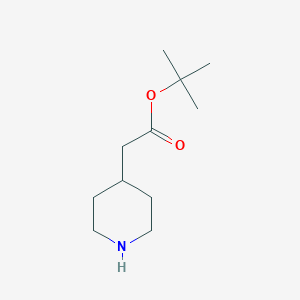
![Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B61593.png)
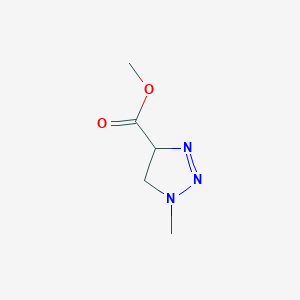
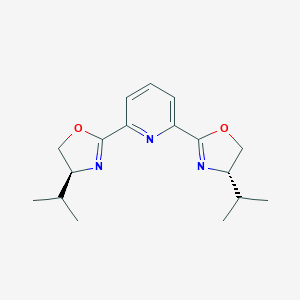

![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)
![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)
